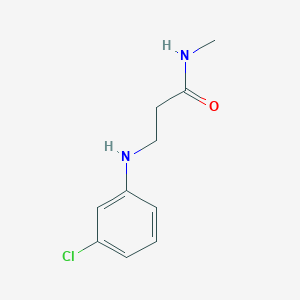![molecular formula C14H16O2 B14420270 Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate CAS No. 82342-64-1](/img/structure/B14420270.png)
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate is a chemical compound known for its unique structure and properties. It is a derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond. This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled is often employed to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Depending on the substituent introduced, various substituted biphenyl derivatives can be formed.
科学的研究の応用
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The biphenyl structure allows for interactions with aromatic amino acids in proteins, potentially affecting their function.
類似化合物との比較
Similar Compounds
Bifenthrin: A synthetic pyrethroid insecticide with a similar biphenyl structure.
Biphenyl-3-carboxylic acid: The corresponding carboxylic acid derivative.
Methyl biphenyl-2-carboxylate: A similar ester with a different substitution pattern.
Uniqueness
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate is unique due to its specific stereochemistry and the presence of the ester functional group. This combination of features allows for distinct chemical reactivity and interactions with biological molecules, making it valuable in various research and industrial applications.
特性
CAS番号 |
82342-64-1 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC名 |
methyl (1R,5R)-5-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H16O2/c1-16-14(15)13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-8,12-13H,9-10H2,1H3/t12-,13+/m0/s1 |
InChIキー |
ULCBPNCTTBOBMY-QWHCGFSZSA-N |
異性体SMILES |
COC(=O)[C@@H]1CC=C[C@@H](C1)C2=CC=CC=C2 |
正規SMILES |
COC(=O)C1CC=CC(C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
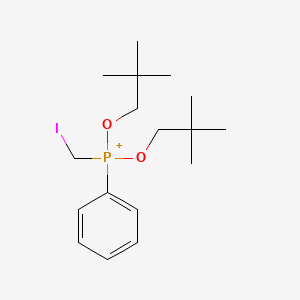
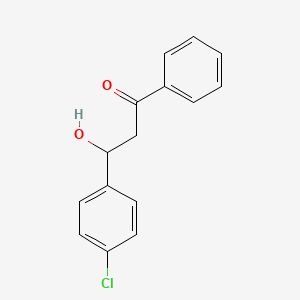

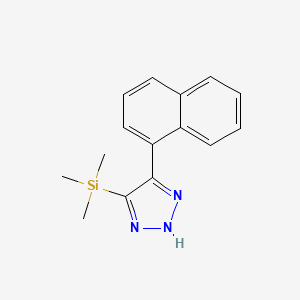
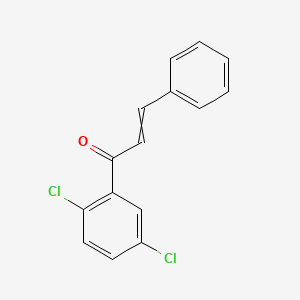


![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
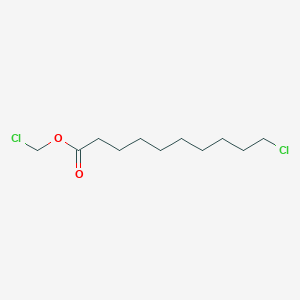
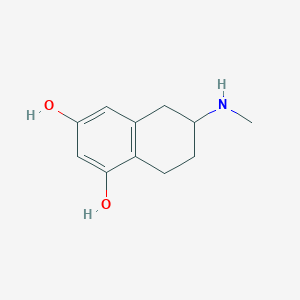
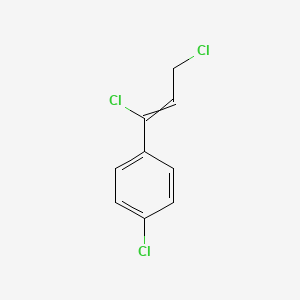
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)
